molecular formula C57H84O6 B12713518 1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] CAS No. 94200-41-6

1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]

Cat. No.: B12713518
CAS No.: 94200-41-6
M. Wt: 865.3 g/mol
InChI Key: SLDYGTLMRKOBSY-UHFFFAOYSA-N
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Description

1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central isopropylidene group flanked by p-phenyleneoxy groups, which are further connected to tri-sec-butylphenoxy groups via propan-2-ol linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] typically involves multi-step organic reactions The process begins with the preparation of the isopropylidene bisphenol intermediate, which is then reacted with p-phenyleneoxy groups under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] involves its interaction with specific molecular targets and pathways. The compound’s bulky structure allows it to fit into enzyme active sites, potentially inhibiting their activity. Additionally, its phenolic groups can participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-mercaptopropan-2-ol]
  • 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-chloropropan-2-ol]
  • 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-bromopropan-2-ol]

Uniqueness

1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] stands out due to its tri-sec-butylphenoxy groups, which impart unique steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

94200-41-6

Molecular Formula

C57H84O6

Molecular Weight

865.3 g/mol

IUPAC Name

1-[4-[2-[4-[2-hydroxy-3-[2,4,6-tri(butan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[2,4,6-tri(butan-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C57H84O6/c1-15-37(7)43-29-51(39(9)17-3)55(52(30-43)40(10)18-4)62-35-47(58)33-60-49-25-21-45(22-26-49)57(13,14)46-23-27-50(28-24-46)61-34-48(59)36-63-56-53(41(11)19-5)31-44(38(8)16-2)32-54(56)42(12)20-6/h21-32,37-42,47-48,58-59H,15-20,33-36H2,1-14H3

InChI Key

SLDYGTLMRKOBSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)C(C)CC)OCC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(COC4=C(C=C(C=C4C(C)CC)C(C)CC)C(C)CC)O)O)C(C)CC

Origin of Product

United States

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